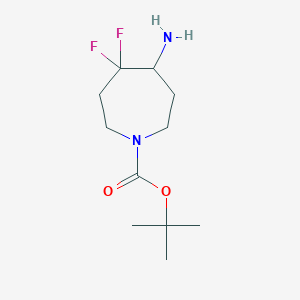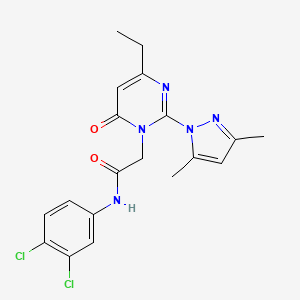
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as AGN-241751, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Scientific Research Applications
Orexin Receptor Antagonism and Compulsive Behavior
Compounds acting as orexin receptor antagonists, similar in structure or purpose to the queried compound, have been explored for their role in modulating feeding, arousal, stress, and drug abuse behaviors. The study by Piccoli et al. (2012) evaluates the effects of specific orexin receptor antagonists in a binge eating model in rats, demonstrating a potential application in studying compulsive food consumption and suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component. This insight opens avenues for the application of similar compounds in neuroscience and pharmacology research, specifically in understanding and potentially treating compulsive behaviors.
Synthetic Cannabinoids and Metabolism
Research into synthetic cannabinoids, including their identification, characterization, and metabolic profiles, serves as another relevant scientific application. The study by Franz et al. (2017) discusses the in vitro metabolism of synthetic cannabinoids, specifically 3,5-AB-CHMFUPPYCA and its regioisomer, highlighting the importance of understanding the metabolic pathways of novel psychoactive substances. Such studies are crucial for drug discovery, toxicology, and forensic science, providing insights into the pharmacokinetics and toxicological implications of novel compounds.
NMDA Receptor Antagonists and Neurological Research
The exploration of NMDA receptor antagonists, as discussed by Bettini et al. (2010), represents another scientific research application. These compounds, by modulating glutamate and glycine-gated calcium channels, offer a pathway for studying neurological conditions and developing treatments for disorders such as epilepsy, Alzheimer's disease, and other neurodegenerative diseases. The selective antagonism for NR1/NR2A over NR1/NR2B receptors by novel compounds underscores the potential for targeted therapeutic strategies in neuropharmacology.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-10-8-13(20-23-10)19-15(22)14(21)18-9-16(6-7-16)11-2-4-12(17)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAKBNWGICFXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980036.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B2980041.png)
![4-Chloro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2980042.png)

